molecular formula C17H23N3O B7541566 (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone

(2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone

Cat. No. B7541566
M. Wt: 285.4 g/mol
InChI Key: TYESMGBZHGQCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone, also known as CDM-2, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been found to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
(2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been found to exhibit several biochemical and physiological effects in cancer cells. It has been shown to induce the activation of caspases, which are enzymes involved in the process of apoptosis. Moreover, (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been found to induce the upregulation of pro-apoptotic proteins, such as Bax and Bak, and the downregulation of anti-apoptotic proteins, such as Bcl-2.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is its potent anticancer activity, which makes it a promising candidate for further preclinical and clinical studies. Moreover, (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been found to exhibit low toxicity in normal cells, which is a desirable characteristic for a potential anticancer drug. However, one of the limitations of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

Several future directions can be pursued in the research of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone. One of the possible directions is the optimization of its chemical structure to improve its potency and pharmacokinetic properties. Moreover, further studies are needed to investigate the mechanism of action of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone in more detail, as well as its potential synergy with other anticancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone in human cancer patients.

Synthesis Methods

The synthesis of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone involves several steps, including the reaction of 2,3-dimethylindole with 4-methyl-1,4-diazepan-1-one in the presence of a suitable catalyst. The resulting product is then purified by various methods, such as column chromatography, to obtain the pure compound.

Scientific Research Applications

(2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been found to exhibit promising anticancer properties in various preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways. Moreover, (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been found to be effective against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells.

properties

IUPAC Name

(2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12-13(2)18-16-6-5-14(11-15(12)16)17(21)20-8-4-7-19(3)9-10-20/h5-6,11,18H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYESMGBZHGQCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone

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